10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one” is a complex organic compound that belongs to the class of indenoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one” typically involves multi-step organic reactions. One common method might include the condensation of an indenoquinoline precursor with aniline under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions might convert the compound into its corresponding amine derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Indenoquinoline Derivatives: Compounds with similar core structures but different substituents.
Phenylamino Derivatives: Compounds with phenylamino groups attached to different core structures.
Uniqueness
“10,10a-Dihydro-10-(phenylamino)-11H-indeno(1,2-b)quinolin-11-one” is unique due to its specific combination of the indenoquinoline core and the phenylamino group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
88389-58-6 |
---|---|
Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
10-anilino-10,10a-dihydroindeno[1,2-b]quinolin-11-one |
InChI |
InChI=1S/C22H16N2O/c25-22-16-11-5-4-10-15(16)20-19(22)21(23-14-8-2-1-3-9-14)17-12-6-7-13-18(17)24-20/h1-13,19,21,23H |
InChI Key |
IGXPOUFTUVVPLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2C3C(=NC4=CC=CC=C24)C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.